molecular formula C13H21NO4 B14406238 (2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol CAS No. 85648-10-8

(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol

Cat. No.: B14406238
CAS No.: 85648-10-8
M. Wt: 255.31 g/mol
InChI Key: MXBYDXCALGSKTG-NSHDSACASA-N
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Description

(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol is a chiral compound that features a 3,4-dimethoxyphenyl group attached to an ethylamine chain, which is further connected to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Addition to Epoxide: The amine is then reacted with an epoxide, such as glycidol, under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

85648-10-8

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol

InChI

InChI=1S/C13H21NO4/c1-17-12-4-3-10(7-13(12)18-2)5-6-14-8-11(16)9-15/h3-4,7,11,14-16H,5-6,8-9H2,1-2H3/t11-/m0/s1

InChI Key

MXBYDXCALGSKTG-NSHDSACASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](CO)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(CO)O)OC

Origin of Product

United States

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